molecular formula C9H13NO2 B1350914 4-(2-Methoxyethoxy)aniline CAS No. 33311-29-4

4-(2-Methoxyethoxy)aniline

Cat. No. B1350914
CAS RN: 33311-29-4
M. Wt: 167.2 g/mol
InChI Key: DIOBEQCFVVJJBU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)aniline is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.211. It is also known by other names such as 4-(2-methoxyethoxy)phenylamine2.



Synthesis Analysis

The synthesis of 4-(2-Methoxyethoxy)aniline can be achieved from 2-Methoxyethanol and 4-Fluoronitrobenzene3. However, the detailed process and conditions for this synthesis are not readily available in the search results.



Molecular Structure Analysis

The molecular structure of 4-(2-Methoxyethoxy)aniline is not explicitly mentioned in the search results. However, the InChI code for this compound is 1S/C9H13NO2/c1-11-6-7-12-9-4-2-8 (10)3-5-9/h2-5H,6-7,10H2,1H34, which provides a standard way to encode the compound’s molecular structure.



Chemical Reactions Analysis

Specific chemical reactions involving 4-(2-Methoxyethoxy)aniline are not detailed in the search results. However, it’s worth noting that anilines, in general, are involved in a wide range of chemical reactions, including those in the synthesis of dyes, pharmaceuticals, and polymers.



Physical And Chemical Properties Analysis

4-(2-Methoxyethoxy)aniline has a molecular weight of 167.20 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 32. The compound has a rotatable bond count of 42. Its exact mass is 167.094628657 g/mol2. The compound’s complexity, as computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14), is 1112.


Future Directions

The search results do not provide specific future directions for 4-(2-Methoxyethoxy)aniline. However, given its chemical properties, it could potentially be used in various chemical syntheses or as a building block in the creation of more complex molecules.


Relevant Papers
The search results did not provide specific papers related to 4-(2-Methoxyethoxy)aniline. For a more comprehensive analysis, a more detailed literature search may be required. This could involve searching scientific databases such as PubMed or Web of Science for peer-reviewed articles related to this compound.


properties

IUPAC Name

4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOBEQCFVVJJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397721
Record name 4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)aniline

CAS RN

33311-29-4
Record name 4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-iodoaniline (219 mg, 1.0 mmol), 2-methoxyethanol (152 mg, 2.0 mmol), copper iodide (19.0 mg, 0.1 mmol), cesium carbonate (554 mg, 1.7 mmol) and 1,10-phenanthroline (36.0 mg, 0.2 mmol) was stirred in toluene (0.5 mL) at 110° C. overnight. The reaction was then cooled to RT and filtered through silica gel and washed with diethyl ether. The ether was removed in vacuo to obtain a crude solid. Purification by prep tlc (1:9 MeOH/DCM) afforded the title compound as a solid (8.9 mg, 5.3%). 1H NMR (300 MHz, CDCl3) δ 6.82-6.72 (m, 4H), 4.06 (t, 2H), 3.72 (t, 2H), 3.45 (s, 3H).
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
5.3%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-methoxyethoxy)-4-nitrobenzene (0.724 g, 3.67 mmol) and 10% Pd/C (Aldrich) (0.201 g, 1.89 mmol) in EtOH (10 mL) was evacuated under vacuum and refilled with hydrogen (4 times). The mixture was hydrogenated under balloon pressure at rt for 1.5 h. The reaction mixture was filtered through a pad of Celite® (diatomaceous earth) (eluent:EtOH) and concentrated. The crude product was purified by silica gel chromatography (25 g, eluent: EtOAc in hexanes 0%-60%) to give 4-(2-methoxyethoxy)aniline (0.548 g, 89% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ 6.73-6.82 (m, 2H); 6.58-6.68 (m, 2H); 4.01-4.08 (m, 2H); 3.67-3.76 (m, 2H); 3.29-3.52 (m, 5H). m/z (ESI, +ve ion) 168.1 (M+H)+.
Quantity
0.724 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.201 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Yamamoto, T Saita, Y Yamamoto, M Shin - Journal of Pharmaceutical …, 2018 - Elsevier
A selective and sensitive competitive enzyme-linked immunosorbent assay (ELISA) method was developed and validated for the quantification of erlotinib in 50 µL of samples of human …
Number of citations: 11 www.sciencedirect.com
Y Najajreh, MA Khoury - … the Synthesis of Heterocycles and Their …, 2022 - intechopen.com
Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central …
Number of citations: 2 www.intechopen.com
Y Teng, X Lu, M Xiao, Z Li, Y Zou, S Ren… - European Journal of …, 2020 - Elsevier
Bruton’s tyrosine kinase (BTK), as a key regulator of the B cell receptor (BCR) signaling pathway, is an attractive therapeutic target for the treatment of various diseases such as …
Number of citations: 13 www.sciencedirect.com
H Zhang, J Wang, HY Zhao, XY Yang, H Lei… - Bioorganic & Medicinal …, 2018 - Elsevier
In the present study, a new class of compounds containing pyrido[3,4-d]pyrimidine scaffold with an acrylamide moiety was designed as irreversible EGFR-TKIs to overcome acquired …
Number of citations: 16 www.sciencedirect.com
RA Wagdy, PJ Chen, MM Hamed, SS Darwish… - Bioorganic …, 2022 - Elsevier
The transcription factor NF-κB is a pivotal mediator of chronic inflammatory and autoimmune diseases. Based on our previously published dual EGFR/NF-κB inhibitors, we designed and …
Number of citations: 2 www.sciencedirect.com
G Tampella, HM Kerns, D Niu, S Singh… - The Journal of …, 2015 - journals.aai.org
Previous work has shown conflicting roles for Tec family kinases in regulation of TLR-dependent signaling in myeloid cells. In the present study, we performed a detailed investigation of …
Number of citations: 22 journals.aai.org
山本雄大 - 2019 - sojo-u.repo.nii.ac.jp
ヒトは誰しも,「病気やケガに合わずに健康な生活を送りたい」,「不幸にしてそのような状態に陥った場合は, できるだけ早く健康な状態に回復したい」 と望んでいる. その思いは古代の人々も同様であり, …
Number of citations: 3 sojo-u.repo.nii.ac.jp

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